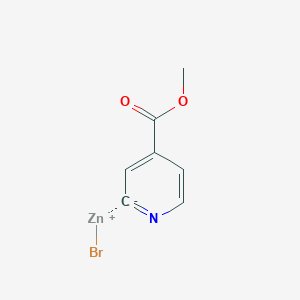
(4-(Methoxycarbonyl)pyridin-2-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methoxycarbonyl)pyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the methoxycarbonyl group enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)pyridin-2-yl)zinc bromide typically involves the reaction of 4-(methoxycarbonyl)pyridine with a zinc reagent in the presence of a halogen source. One common method is the reaction of 4-(methoxycarbonyl)pyridine with zinc bromide in tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through techniques such as distillation or crystallization to achieve the desired concentration and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Methoxycarbonyl)pyridin-2-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine derivatives or reduction to form pyridine-based alcohols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used along with bases like potassium carbonate or sodium hydroxide.
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Carbon-Carbon Coupling Products: Formation of biaryl compounds or other carbon-carbon bonded structures.
Substituted Pyridines: Products where the zinc bromide moiety is replaced by other functional groups.
Applications De Recherche Scientifique
(4-(Methoxycarbonyl)pyridin-2-yl)zinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is employed in the development of new drug candidates through the formation of carbon-carbon bonds.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of (4-(Methoxycarbonyl)pyridin-2-yl)zinc bromide involves the formation of a reactive intermediate that facilitates the transfer of the pyridinyl group to the target molecule. In Suzuki-Miyaura coupling, the zinc compound undergoes transmetalation with a palladium catalyst, forming a palladium-pyridinyl intermediate. This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide: Similar in structure but with the methoxycarbonyl group at the 6-position instead of the 4-position.
(4-(Trifluoromethyl)pyridin-2-yl)zinc bromide: Contains a trifluoromethyl group instead of a methoxycarbonyl group.
Uniqueness
(4-(Methoxycarbonyl)pyridin-2-yl)zinc bromide is unique due to its specific substitution pattern and the presence of the methoxycarbonyl group, which enhances its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in various cross-coupling reactions .
Propriétés
Formule moléculaire |
C7H6BrNO2Zn |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
bromozinc(1+);methyl 2H-pyridin-2-ide-4-carboxylate |
InChI |
InChI=1S/C7H6NO2.BrH.Zn/c1-10-7(9)6-2-4-8-5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
YGHOVXCMMRBYGE-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=C[C-]=NC=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine](/img/structure/B14880745.png)
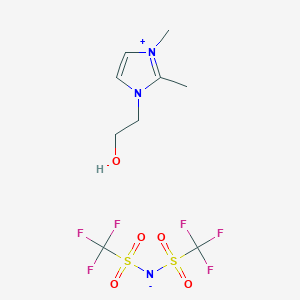
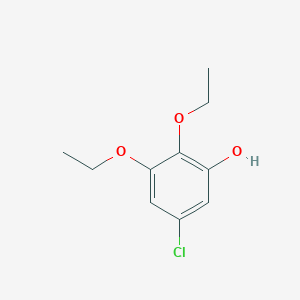
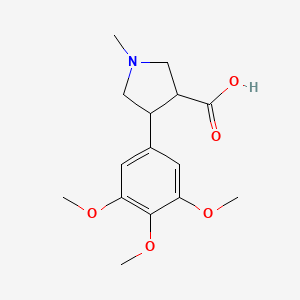
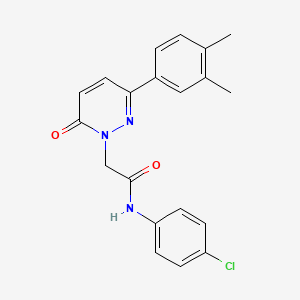
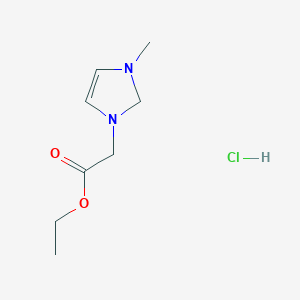
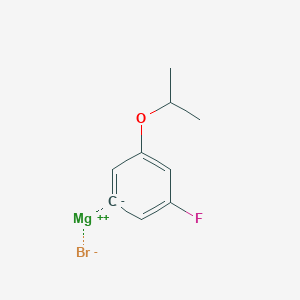
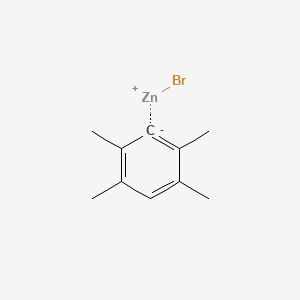

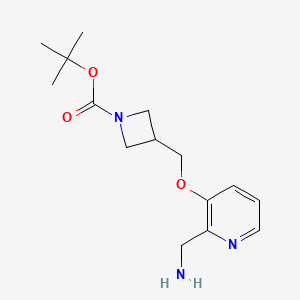
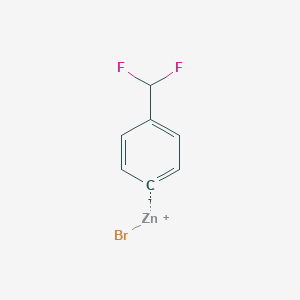
![2-(Ethylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14880793.png)
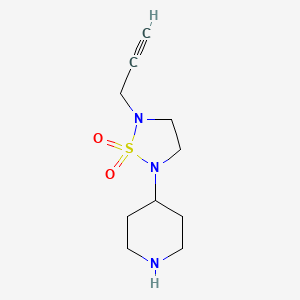
![(2Z)-2-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]formamido}imino)-2H-chromene-3-carboxamide](/img/structure/B14880817.png)
